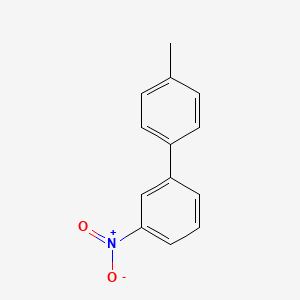

4'-Methyl-3-nitro-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPLSDQTIWIHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349211 | |

| Record name | 4'-Methyl-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53812-68-3 | |

| Record name | 4'-Methyl-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Methyl-3-nitro-1,1'-biphenyl chemical properties and structure

An In-Depth Technical Guide to 4'-Methyl-3-nitro-1,1'-biphenyl: Structure, Properties, and Synthetic Utility

Introduction: The Biphenyl Scaffold in Modern Chemistry

The 1,1'-biphenyl framework is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds and functional materials.[1][2] Its semi-rigid structure allows for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. Within this important class of molecules, this compound emerges as a valuable synthetic intermediate. The strategic placement of a methyl group and a versatile nitro functionality on the biphenyl core makes it a highly useful building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential applications for researchers and scientists in the field.

Section 1: Core Chemical Properties and Molecular Structure

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design.

Chemical Identity

-

IUPAC Name: 1-(4-methylphenyl)-3-nitrobenzene[3][]

-

Synonyms: 4'-Methyl-3-nitrobiphenyl, 1-Methyl-4-(3-nitrophenyl)benzene[3]

-

CAS Number: 53812-68-3[3]

-

Molecular Formula: C₁₃H₁₁NO₂[3]

-

Molecular Weight: 213.23 g/mol [3]

Physicochemical and Computed Properties

The properties summarized in the table below are critical for predicting the compound's behavior in various chemical and biological systems, including solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Weight | 213.23 g/mol | PubChem[3] |

| XLogP3 | 4.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Exact Mass | 213.078978594 Da | PubChem[3] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[3] |

| Heavy Atom Count | 16 | PubChem[3] |

| Covalently-Bonded Unit Count | 1 | PubChem[3] |

Molecular Structure and Spectral Characterization

The structure of this compound consists of two phenyl rings linked by a single C-C bond. One ring is substituted with a nitro group at the meta-position, and the other with a methyl group at the para-position.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Methyl-3-nitro-1,1'-biphenyl

Introduction

4'-Methyl-3-nitro-1,1'-biphenyl is a substituted aromatic hydrocarbon belonging to the biphenyl class of compounds. Its structure is characterized by two phenyl rings linked by a single carbon-carbon bond, with a nitro group (-NO₂) at the 3-position of one ring and a methyl group (-CH₃) at the 4'-position of the other. This specific arrangement of an electron-withdrawing group (nitro) and an electron-donating group (methyl) on a privileged biphenyl scaffold makes it a compound of interest in synthetic organic chemistry, medicinal chemistry, and materials science. Understanding its fundamental physicochemical properties is paramount for its effective synthesis, handling, purification, and application in research and development. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques and theoretical principles.

Section 1: Core Molecular and Physical Properties

The foundational attributes of this compound are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and predicting its physical state and behavior.

| Property | Value | Source |

| IUPAC Name | 1-(4-methylphenyl)-3-nitrobenzene | [1][] |

| Synonyms | 4'-Methyl-3-nitrobiphenyl, 1-Methyl-4-(3-nitrophenyl)benzene | [1][3] |

| CAS Number | 53812-68-3 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][] |

| Molecular Weight | 213.23 g/mol | [1] |

| Melting Point | No experimental data found. Estimated to be a solid at room temperature based on similar biphenyl structures. For comparison, 3-Methyl-3'-nitro-1,1'-biphenyl has a melting point of 68 °C.[4] | |

| Boiling Point | No experimental data found. Predicted to be high, characteristic of biphenyl derivatives. For comparison, 4-methylbiphenyl has a boiling point of 267 °C.[5] |

Section 2: Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show 13 distinct signals in the aromatic region, corresponding to the 12 aromatic carbons and the single methyl carbon. The carbon attached to the nitro group will be shifted downfield, while the methyl carbon signal will appear upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. C-H stretching vibrations for the aromatic rings will appear above 3000 cm⁻¹, and C=C stretching vibrations within the rings will be seen in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (approximately 213.23). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the biphenyl bond.

Section 3: Synthesis and Reactivity Insights

The formation of the C-C bond between the two aryl rings is the key transformation in the synthesis of biphenyl derivatives. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely utilized methods for this purpose due to its high efficiency, mild conditions, and tolerance of various functional groups.[6][7]

The general synthesis of this compound via a Suzuki coupling would involve the palladium-catalyzed reaction between a boronic acid (or its ester derivative) of one ring and a halide (or triflate) of the other. For example, coupling 3-nitrophenylboronic acid with 4-bromotoluene in the presence of a palladium catalyst and a base.[8]

Section 4: Experimental Protocols for Physicochemical Characterization

The following protocols outline standard, reliable methods for determining the key physicochemical properties of a solid organic compound like this compound.

Protocol 4.1: Determination of Melting Point by Capillary Method

The melting point provides a quick, effective measure of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically < 2 °C), whereas impurities depress and broaden this range. This protocol employs a two-stage heating process for both speed and accuracy.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[9] Press the open end of a glass capillary tube into the powder, loading a small amount of sample.[10] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[9][10]

-

Rationale: A dry, powdered sample ensures uniform heat transfer. A sample height greater than 3 mm can lead to an artificially broad melting range due to thermal gradients within the sample.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[11]

-

Preliminary (Rough) Determination: Heat the sample at a rapid rate (e.g., 5-10 °C per minute) to quickly find the approximate melting temperature.[10][12] This saves time and establishes the temperature window for the precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[10] Prepare a fresh sample and heat it slowly, at a rate of 1-2 °C per minute, through the expected melting range.[10][12]

-

Rationale: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, yielding an accurate measurement.[11]

-

Data Recording: Record two temperatures: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[10] The recorded melting point should be reported as this range.

Protocol 4.2: Qualitative Solubility Assessment

This protocol systematically evaluates the solubility of the compound in various solvents to infer its polarity and the presence of acidic or basic functional groups. The principle of "like dissolves like" is the guiding concept.

References

- 1. This compound | C13H11NO2 | CID 643523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-3-(4-nitrophenyl)benzene | CymitQuimica [cymitquimica.com]

- 4. 3-Methyl-3'-nitro-1,1'-biphenyl CAS#: 952-03-4 [m.chemicalbook.com]

- 5. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. youtube.com [youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. westlab.com [westlab.com]

- 12. thinksrs.com [thinksrs.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4'-Methyl-3-nitro-1,1'-biphenyl

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 4'-Methyl-3-nitro-1,1'-biphenyl. In the absence of direct experimental spectra in publicly available databases, this document synthesizes data from structurally analogous compounds and leverages fundamental principles of NMR theory to offer a robust, predictive interpretation. We will delve into the causal relationships between the molecular structure—specifically, the electronic effects of the electron-withdrawing nitro group and the electron-donating methyl group—and the resulting chemical shifts and coupling patterns. This guide is designed to serve as a valuable reference for researchers working with substituted biphenyls, providing the rationale behind spectral assignments and a detailed experimental protocol for acquiring high-quality data.

Introduction: The Structural Landscape of this compound

This compound is a dissymmetric biphenyl derivative featuring two distinct substitution patterns on its phenyl rings. Ring A is substituted with a nitro group at the C3 position, and Ring B is substituted with a methyl group at the C4' position. The biphenyl core itself is a privileged scaffold in medicinal chemistry and materials science, and understanding the influence of substituents is critical for predicting molecular properties and reactivity.

The electronic nature of the substituents profoundly influences the NMR spectra.

-

The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deshields adjacent protons and carbons through both inductive and resonance effects. This deshielding effect results in a downfield shift (higher ppm values) for nuclei in its proximity, particularly those at the ortho and para positions.

-

The Methyl Group (-CH₃): Conversely, the methyl group is a weak electron-donating group. It shields nearby nuclei, causing an upfield shift (lower ppm values) in their corresponding NMR signals.

The free rotation around the C1-C1' bond is another key feature of biphenyls, which can be hindered by bulky substituents. In this case, the substituents are not exceptionally bulky, so a degree of rotational freedom is expected in solution, leading to time-averaged NMR signals.

An In-depth Technical Guide to the Solubility Profile of 4'-Methyl-3-nitro-1,1'-biphenyl in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 4'-Methyl-3-nitro-1,1'-biphenyl, a compound of interest in medicinal chemistry and materials science. In the absence of extensive empirical data in public literature, this document establishes a predictive framework based on the compound's physicochemical properties and the principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven methodologies for researchers to experimentally determine both the thermodynamic (equilibrium) and kinetic solubility of this compound in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the solubility of this and structurally related compounds.

Introduction: The Significance of a Solubility Profile

The solubility of a chemical compound is a critical physicochemical parameter that governs its behavior in both chemical and biological systems. For a molecule like this compound, understanding its solubility is paramount for a variety of applications, from designing synthetic routes and purification strategies to formulating it for biological screening and drug delivery. A well-characterized solubility profile informs the choice of solvents for reactions, crystallization, and analytical characterization. In the context of drug development, poor aqueous solubility can be a major impediment to bioavailability, leading to the failure of otherwise promising drug candidates. Therefore, a thorough investigation of a compound's solubility in a diverse set of solvents is a foundational step in its scientific journey.

Physicochemical Properties of this compound

A compound's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem |

| Molecular Weight | 213.23 g/mol | PubChem |

| Structure | Two phenyl rings linked by a single bond, with a methyl group on one ring and a nitro group on the other. | - |

| Calculated logP | 4.2 | PubChem |

| Polar Surface Area | 45.8 Ų | PubChem |

The high calculated logP value of 4.2 suggests that this compound is a lipophilic, or "fat-loving," compound, indicating a preference for non-polar environments over aqueous ones. This is a direct consequence of its predominantly hydrocarbon structure (the biphenyl core and the methyl group). The nitro group, while polar, contributes a relatively small polar surface area to the overall molecule.

Predicted Solubility Profile: A "Like Dissolves Like" Approach

The adage "like dissolves like" is a cornerstone of solubility prediction.[1][2] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[1][2] Based on the structure of this compound, we can predict its general solubility behavior:

-

High Solubility in Non-Polar and Moderately Polar Aprotic Solvents: The biphenyl core is non-polar and will interact favorably with solvents that have low polarity, through van der Waals forces.[3][4] Therefore, high solubility is expected in solvents like toluene, benzene, diethyl ether, and hexane.[3][5] The presence of the nitro group, which introduces a dipole moment, suggests that moderately polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate should also be effective at dissolving the compound.

-

Moderate to Low Solubility in Polar Aprotic Solvents: Polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF) are likely to be less effective than their non-polar counterparts. While they can engage in dipole-dipole interactions with the nitro group, they may not as effectively solvate the large, non-polar biphenyl backbone.

-

Low to Very Low Solubility in Polar Protic Solvents: Polar protic solvents, such as water, methanol, and ethanol, are predicted to be poor solvents for this compound. These solvents are characterized by their ability to form strong hydrogen bonds.[1] The target molecule lacks prominent hydrogen bond donor sites and has a large non-polar surface area, making it energetically unfavorable for it to dissolve in a highly hydrogen-bonded network like water.[5][6]

The following table provides a qualitative prediction of solubility in a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | Mismatch in polarity, lack of H-bonding |

| Methanol | Polar Protic | Low | Mismatch in polarity |

| Ethanol | Polar Protic | Low | Mismatch in polarity |

| Acetone | Polar Aprotic | Moderate | Can interact with the nitro group |

| Acetonitrile | Polar Aprotic | Moderate | Can interact with the nitro group |

| Dichloromethane (DCM) | Moderately Polar Aprotic | High | Good balance for both polar and non-polar parts |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | High | Good balance for both polar and non-polar parts |

| Ethyl Acetate | Moderately Polar Aprotic | High | Good balance for both polar and non-polar parts |

| Toluene | Non-Polar | Very High | "Like dissolves like" for the biphenyl core |

| Hexane | Non-Polar | High | "Like dissolves like" for the biphenyl core |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong solvent, can dissolve a wide range of compounds |

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid solute at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

Experimental Workflow for Equilibrium Solubility Determination

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. homework.study.com [homework.study.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Biphenyl - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

Key structural features of 4'-Methyl-3-nitro-1,1'-biphenyl

An In-Depth Technical Guide to the Key Structural Features of 4'-Methyl-3-nitro-1,1'-biphenyl: Synthesis, Characterization, and Application Insights

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted aromatic compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. We delve into the molecule's core structural features, beginning with a robust, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. A detailed exploration of its three-dimensional conformation, including the critical dihedral angle between the phenyl rings, is presented. The guide further outlines a systematic approach to the structural elucidation of this compound, leveraging spectroscopic techniques such as NMR, FT-IR, and Mass Spectrometry. Finally, we discuss the functional implications of its key structural motifs, particularly the versatile nitro group, and provide a standardized workflow for assessing the cytotoxic potential of such novel compounds, underscoring its relevance to drug discovery professionals.

The Biphenyl Scaffold: A Privileged Structure in Modern Chemistry

The 1,1'-biphenyl framework is a cornerstone in the design of functional molecules. Its unique stereochemical properties, arising from restricted rotation around the central C-C bond, have made it a privileged scaffold in fields ranging from drug discovery to liquid crystal technology. The ability to precisely functionalize each of the two phenyl rings allows for the fine-tuning of electronic, steric, and pharmacokinetic properties.

This compound (CAS 53812-68-3) is an exemplar of this molecular architecture.[1] It incorporates a methyl group, which can modulate lipophilicity and metabolic stability, and a nitro group, a versatile functional handle that is both a potent electron-withdrawing group and a precursor to the synthetically crucial amino group.[2] Understanding the interplay of these features is paramount for its effective application as a molecular building block.

Synthesis and Purification: A Validated Approach

The construction of the biaryl bond is most effectively achieved using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the requisite organoboron reagents.[3][4]

Retrosynthetic Strategy

A logical retrosynthetic disconnection of this compound points to two primary starting materials: an aryl halide and an arylboronic acid. This strategy is outlined in the diagram below.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of substituted biphenyls and is designed for high-yield, reproducible synthesis.[3][5]

Materials:

-

1-Bromo-3-nitrobenzene

-

(4-methylphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a condenser and magnetic stir bar, add 1-bromo-3-nitrobenzene (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Solvent Addition: Purge the flask with an inert gas (Argon or Nitrogen). Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours.

-

Causality: The base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[6] The dioxane/water solvent system effectively solubilizes both the organic substrates and the inorganic base.

-

-

Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.[3]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

Purification and Validation

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Self-Validation: The purity of the collected fractions should be confirmed by TLC. The final product should be a solid. Its identity and purity can be further validated by measuring its melting point and through the spectroscopic methods detailed in the next section.

Elucidation of Key Structural Features

The definitive structure and conformation of this compound are established through a combination of spectroscopic analysis and an understanding of biphenyl stereochemistry.

Spectroscopic Characterization

The following tables summarize the expected data from standard spectroscopic analyses.[7]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Technique | Expected Chemical Shifts (δ, ppm) | Rationale |

|---|---|---|

| ¹H NMR | ~8.2-7.5 (m, 4H, nitrophenyl ring), ~7.3-7.1 (m, 4H, methylphenyl ring), ~2.4 (s, 3H, -CH₃) | The protons on the nitrophenyl ring are deshielded due to the electron-withdrawing effect of the NO₂ group. The methyl protons appear as a singlet. |

| ¹³C NMR | ~148 (C-NO₂), ~145-120 (Aromatic C), ~21 (-CH₃) | The carbon attached to the nitro group is significantly downfield. The methyl carbon is upfield. |

Table 2: FT-IR and Mass Spectrometry Data

| Technique | Key Signals | Significance |

|---|---|---|

| FT-IR (cm⁻¹) | ~1530 & ~1350 (strong, N-O stretch), ~3100-3000 (C-H aromatic), ~1600 & ~1475 (C=C aromatic) | The two strong absorbances around 1530 and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro group, respectively. |

| Mass Spec (EI) | m/z 213 (M⁺), 196 (M-OH), 167 (M-NO₂) | The molecular ion peak (M⁺) at m/z 213 confirms the molecular weight.[1] Common fragmentation patterns include the loss of the nitro group. |

Conformational Analysis: The Dihedral Angle

A defining structural feature of biphenyl systems is the dihedral angle (twist angle) between the planes of the two aromatic rings. In the solid state, biphenyl itself is planar, but in solution and the gas phase, it adopts a twisted conformation with a dihedral angle of approximately 32-44° to minimize steric repulsion between the ortho-hydrogens.[8][9][10]

For this compound, which lacks bulky ortho substituents, free rotation around the central C-C bond is expected at room temperature. However, the molecule will predominantly exist in a non-planar, twisted conformation. DFT studies on biphenyl show that this twisting has a significant effect on the electronic properties, such as the HOMO-LUMO gap.[11][12] A crystal structure of a larger molecule containing the 4'-methylbiphenyl fragment reported a dihedral angle of 38.02°, providing a strong indication of the likely conformation.[13]

Caption: .

Applications in Drug Development

While specific biological data for this compound is not widely published, its structural motifs are highly relevant in pharmaceutical research.

The Nitro Group as a Bioactive and Synthetic Moiety

The nitroaromatic group is present in numerous approved drugs, where it can play a dual role.[14]

-

Bioactivation: In low-oxygen environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can be enzymatically reduced to form cytotoxic nitroso and hydroxylamine species.[15][16] This makes nitroaromatics valuable as hypoxia-activated prodrugs.[14]

-

Synthetic Intermediate: The reduction of a nitro group to an amine is one of the most robust transformations in organic synthesis. This opens up a vast chemical space for further derivatization via amide couplings, sulfonamide formation, and other reactions to build complex molecular libraries for screening.[2]

Workflow for Preliminary Biological Screening

A critical first step in evaluating a novel compound for drug development is to assess its effect on cell viability. The MTT assay is a standard colorimetric method for determining in vitro cytotoxicity.[17][18][19][20]

The following diagram outlines a generalized workflow for this crucial experiment.

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Protocol: In Vitro Cytotoxicity MTT Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.[17][18][19]

Procedure:

-

Cell Seeding: Seed a cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.[17]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Conclusion

This compound is a molecule whose value lies in its structural precision and synthetic potential. Its key features—the non-planar biphenyl backbone, the lipophilic methyl group, and the electronically and functionally versatile nitro group—make it an attractive starting point for synthetic campaigns in drug discovery and materials science. The methodologies for its synthesis are robust and well-established, and its structure can be unequivocally confirmed through standard spectroscopic techniques. As outlined, its potential biological activity can be systematically investigated using validated in vitro assays, making it a compound of significant interest to the research and development community.

References

- 1. This compound | C13H11NO2 | CID 643523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. lehigh.edu [lehigh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Dihedral angle of biphenyl in solution and the molecular force field - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. svedbergopen.com [svedbergopen.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. ijprajournal.com [ijprajournal.com]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4'-Methyl-3-nitro-1,1'-biphenyl

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on characterizing the thermal stability and decomposition of 4'-Methyl-3-nitro-1,1'-biphenyl. In the absence of specific literature on this compound, this document serves as a comprehensive procedural and interpretive guide, leveraging established principles of thermal analysis and knowledge of analogous nitroaromatic compounds.

Introduction: The Critical Importance of Thermal Stability

This compound is a nitroaromatic compound, a class of molecules pivotal as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the nitro group (NO2) imparts specific chemical reactivity and, critically, energetic properties. The high bond-dissociation energy of the C-NO2 bond in nitroaromatic compounds means that once a runaway thermal reaction is initiated, a massive release of heat and gases can occur, potentially leading to an explosion.[1] Therefore, a thorough understanding of the thermal behavior of any novel nitroaromatic compound is not merely an academic exercise but a fundamental safety and process development requirement.

This guide will detail the requisite experimental protocols and data analysis techniques to thoroughly characterize the thermal stability of this compound. We will explore the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine key thermodynamic and kinetic parameters.

Synthesis of this compound: A Proposed Pathway

A potential synthetic approach would involve the reaction of a boronic acid derivative of p-xylene with a halogenated nitrobenzene, catalyzed by a palladium complex. This method is known for its high yields and tolerance of various functional groups.

Foundational Techniques for Thermal Analysis

The cornerstone of assessing the thermal stability of a compound lies in two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] These methods provide complementary information on mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[4] This technique is invaluable for determining the onset of decomposition, the temperature range over which decomposition occurs, and the mass of any residue.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. Run a baseline with an empty sample pan to subtract any instrumental drift.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 500 °C) at a constant heating rate. To perform kinetic analysis, multiple experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min) are required.[5]

-

-

Data Acquisition: Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[6]

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a DSC pan. For energetic materials, it is crucial to use high-pressure crucibles to contain any gaseous decomposition products and prevent contamination of the instrument.[6] Hermetically seal the pan.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature beyond the decomposition event. To perform kinetic analysis, run experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).[7]

-

-

Data Acquisition: Record the heat flow as a function of temperature.

Interpretation of Thermal Analysis Data

The data obtained from TGA and DSC provide a wealth of information about the thermal behavior of this compound.

-

From TGA: The TGA thermogram will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The temperature at the onset of mass loss (T_onset) and the temperature of the maximum rate of mass loss (from the derivative of the TGA curve, DTG) are key indicators of thermal stability.

-

From DSC: The DSC thermogram will typically show an endothermic peak corresponding to the melting of the compound, followed by a sharp exothermic peak indicating decomposition.[8] The key parameters to extract are:

-

Melting Point (T_m): The peak temperature of the endothermic event.

-

Onset Decomposition Temperature (T_onset): The temperature at which the exothermic peak begins to deviate from the baseline.

-

Peak Decomposition Temperature (T_peak): The temperature at the maximum of the exothermic peak.

-

Enthalpy of Decomposition (ΔH_d): The area under the exothermic peak, which quantifies the energy released during decomposition.[6]

-

| Parameter | Description | Typical Range for Nitroaromatics |

| T_m (°C) | Melting Point | 50 - 250 |

| T_onset (°C) | Onset of Decomposition | 150 - 350 |

| T_peak (°C) | Peak Decomposition Temperature | 200 - 400 |

| ΔH_d (J/g) | Enthalpy of Decomposition | 500 - 4000[6] |

Kinetic Analysis of Thermal Decomposition

To gain a deeper understanding of the decomposition process, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined. These parameters are crucial for predicting the shelf life and thermal hazards of the material.[9] The Kissinger method is a widely used and straightforward approach for this purpose.[9][10]

The Kissinger method is based on the assumption that the peak temperature of the decomposition exotherm (T_peak) in a DSC experiment is a function of the heating rate (β).[7] The relationship is described by the Kissinger equation:

ln(β / T_peak²) = ln(AR / Ea) - Ea / (R * T_peak)

where:

-

β is the heating rate (K/min or K/s)

-

T_peak is the peak decomposition temperature (K)

-

A is the pre-exponential factor (s⁻¹)

-

Ea is the activation energy (J/mol)

-

R is the ideal gas constant (8.314 J/mol·K)

By performing DSC experiments at multiple heating rates and plotting ln(β / T_peak²) versus 1 / T_peak, a straight line should be obtained. The activation energy (Ea) can be calculated from the slope of this line (-Ea / R), and the pre-exponential factor (A) can be determined from the intercept.[7]

Potential Decomposition Pathways and Products

The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through multiple pathways. The initial and most common step is the homolytic cleavage of the C-NO2 bond, which is typically the weakest bond in the molecule, to form a biphenyl radical and nitrogen dioxide (NO2).

C13H11-NO2 → C13H11• + •NO2

Following this initiation, a cascade of secondary reactions can occur, leading to a variety of smaller, volatile products and a solid residue. The specific products formed will depend on the reaction conditions (temperature, pressure, presence of oxygen).

To identify the decomposition products of this compound, hyphenated techniques such as TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) or Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) are highly effective. These methods allow for the real-time identification of gaseous products as they evolve during the decomposition process. Common decomposition products of nitroaromatic compounds include oxides of nitrogen (NO, NO2), carbon monoxide (CO), carbon dioxide (CO2), water (H2O), and various hydrocarbons.[11][12]

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is paramount for its safe handling, storage, and application in further research and development. This guide has outlined a systematic approach using standard thermal analysis techniques (TGA and DSC) to obtain critical data on its thermal behavior. By following the detailed experimental protocols and data analysis procedures, including kinetic analysis via the Kissinger method, researchers can build a comprehensive safety profile for this and other novel nitroaromatic compounds. The elucidation of decomposition pathways and products through techniques like TGA-MS further enhances this understanding, ensuring that the potential hazards of these energetic materials are well-managed.

References

- 1. 4-Methoxy-3-nitrobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. iitk.ac.in [iitk.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. Thermal, dielectric, mechanical and structural behavior of 2-amino 4-methylpyridinium 4-nitrophenolate 4-nitrophenol bulk single crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the HOMO-LUMO Gap and Electronic Properties of 4'-Methyl-3-nitro-1,1'-biphenyl

Foreword: Bridging Theory and Application in Drug Discovery

For researchers, scientists, and drug development professionals, understanding a molecule's electronic landscape is paramount. The subtle interplay of electron-donating and electron-withdrawing groups dictates not only a compound's reactivity and stability but also its potential for biological interaction. This guide delves into the core electronic properties of 4'-Methyl-3-nitro-1,1'-biphenyl, a molecule of interest due to its substituted biphenyl scaffold, a common motif in medicinal chemistry. Our exploration is grounded in the principles of Frontier Molecular Orbital (FMO) theory, providing a framework to dissect the significance of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energetic gap that separates them. By synthesizing theoretical calculations with established experimental protocols, we aim to provide a comprehensive and actionable understanding of this compound's electronic character.

The Conceptual Framework: Frontier Molecular Orbital Theory

At the heart of modern organic chemistry and drug design lies the Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui.[1] This theory posits that the majority of chemical reactivity and electronic phenomena can be understood by examining the interactions between the HOMO and LUMO of a molecule.[1][2]

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It can be considered the orbital of highest energy that is occupied by electrons. Molecules often use the electrons in the HOMO to form new bonds with other molecules, thus the HOMO is associated with a molecule's nucleophilicity or electron-donating capability.[3]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that does not have any electrons in it. When a molecule accepts electrons to form a new bond, it is typically the LUMO that these electrons will occupy. Consequently, the LUMO is linked to a molecule's electrophilicity or electron-accepting nature.[3]

-

The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[4] Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable.[4] In the context of drug design, the HOMO-LUMO gap can influence a molecule's polarizability and its ability to participate in charge-transfer interactions with biological targets.[5][6]

The following diagram illustrates the fundamental concept of the HOMO-LUMO gap.

Caption: Conceptual Diagram of Frontier Molecular Orbitals.

Characterizing this compound: A Tale of Two Substituents

The electronic properties of this compound are largely dictated by the interplay of its two key substituents on the biphenyl core: the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro group (-NO₂).

-

The Methyl Group (-CH₃): Located at the 4'-position, the methyl group is a weak electron-donating group through an inductive effect. In drug discovery, the "magic methyl" effect is a well-documented phenomenon where the addition of a methyl group can profoundly alter a molecule's pharmacodynamic and pharmacokinetic properties, often by influencing its conformation and metabolic stability.[7]

-

The Nitro Group (-NO₂): Positioned at the 3-position, the nitro group is a potent electron-withdrawing group due to both inductive and resonance effects. This significantly lowers the electron density of the aromatic ring to which it is attached. Aromatic nitro compounds are a significant class of molecules in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents.[8]

The presence of these opposing electronic groups on the biphenyl scaffold is expected to create a significant dipole moment and influence the distribution of electron density across the molecule, thereby defining its HOMO-LUMO characteristics.

Methodologies for Determining the HOMO-LUMO Gap

Two primary methodologies are employed to determine the HOMO-LUMO gap and related electronic properties of organic molecules: computational modeling and electrochemical measurements.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in predicting the electronic structure of molecules.[9]

Protocol for DFT Calculation of HOMO-LUMO Gap:

-

Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule. This is typically achieved using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the molecular geometry.[10]

-

Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Single Point Energy Calculation: With the optimized geometry, a single point energy calculation is performed. From the output of this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, can be extracted.

-

HOMO-LUMO Gap Calculation: The HOMO-LUMO gap (ΔE) is then calculated as the difference between the energy of the LUMO and the energy of the HOMO: ΔE = ELUMO - EHOMO

The following diagram outlines the typical workflow for a DFT-based determination of the HOMO-LUMO gap.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound | C13H11NO2 | CID 643523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. 4-Hydroxy-2'-nitrobiphenyl | C12H9NO3 | CID 15541112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigations of Electronic, Structural, and In Silico Anticancer Potential of Persuasive Phytoestrogenic Isoflavene-Based Mannich Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abechem.com [abechem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. youtube.com [youtube.com]

- 10. mdpi-res.com [mdpi-res.com]

The Pivotal Role of Substituted Nitrobiphenyls in Modern Research: A Technical Guide

Abstract

Substituted nitrobiphenyls, a class of aromatic compounds characterized by a biphenyl core functionalized with one or more nitro groups and other substituents, have emerged as a versatile and highly significant scaffold in diverse areas of scientific research. This technical guide provides an in-depth exploration of the core significance of these molecules, navigating through their applications in medicinal chemistry, materials science, and their environmental context. We will delve into the synthetic strategies that grant access to this chemical space, the mechanistic underpinnings of their biological activity, and the experimental protocols necessary for their study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted nitrobiphenyls in their work.

Introduction: The Structural and Electronic Landscape of Nitrobiphenyls

The biphenyl moiety, consisting of two connected phenyl rings, provides a semi-rigid backbone that can be strategically functionalized. The introduction of a nitro group (-NO2) profoundly alters the electronic properties of the biphenyl system. As a potent electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution and influences the molecule's overall polarity, redox potential, and capacity for intermolecular interactions. The position and nature of other substituents on the biphenyl core further modulate these characteristics, creating a vast chemical space with tunable properties. This inherent tunability is the cornerstone of their broad applicability in research. The nitro group can be considered both a pharmacophore, essential for biological activity, and a toxicophore, contributing to potential toxicity, making a thorough understanding of its role critical.[1]

Significance in Medicinal Chemistry and Drug Discovery

Substituted nitrobiphenyls are prominent in medicinal chemistry due to their wide spectrum of biological activities.[2][3] The nitro group's ability to participate in redox reactions within cells can induce toxicity and subsequent death in microorganisms and cancer cells.[2]

Anticancer Agents

A significant body of research highlights the potential of substituted nitrobiphenyls as anticancer agents.[4][5][6][7][8]

-

Mechanism of Action: While diverse mechanisms exist, a recurring theme is the bioreduction of the nitro group in the hypoxic environment of solid tumors to form reactive cytotoxic species. These species can induce DNA damage, inhibit key enzymes, and generate oxidative stress, leading to apoptotic cell death.

-

Structure-Activity Relationship (SAR) Studies: Research has demonstrated that the substitution pattern on the biphenyl rings is critical for anticancer efficacy. For instance, studies on substituted N-(4'-nitrophenyl)-l-prolinamides have shown that specific substitutions can lead to potent antiproliferative activity against various human carcinoma cell lines, in some cases exceeding the efficacy of standard chemotherapeutic agents like 5-fluorouracil.[4] Similarly, the presence of para-substituted halogen and nitro groups in other heterocyclic derivatives has been linked to remarkable potential against MCF-7 breast cancer cell lines.[5][6]

Antimicrobial and Antiparasitic Activities

The antimicrobial properties of nitroaromatic compounds are well-established, with metronidazole being a prime example.[2] Substituted nitrobiphenyls extend this paradigm, showing promise against a range of pathogens. The nitro group is a key pharmacophore, often undergoing enzymatic reduction within the pathogen to generate radical species that are toxic to the microorganism.[2] Research has shown that certain para-nitro substituted biphenyl compounds are effective inhibitors of fungi such as Aspergillus niger.[3]

Synthetic Pathways to Substituted Nitrobiphenyls

The synthesis of substituted nitrobiphenyls is a cornerstone of their research, enabling the exploration of structure-activity relationships. Several robust synthetic methodologies are employed.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, including nitrobiphenyls. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For example, 4-chloro-2-nitrobiphenyl, a key intermediate in the synthesis of the fungicide boscalid, can be prepared via the Suzuki coupling of 2-chloronitrobenzene and 4-chlorophenylboronic acid.[9]

Ullmann Coupling

The Ullmann coupling reaction, a copper-catalyzed reaction between two aryl halides, is another classic method for biaryl synthesis. Recent advancements have led to the development of solvent-free Ullmann coupling methods using high-speed ball milling, offering a cleaner and more efficient route to compounds like 2,2'-dinitrobiphenyls.[10] This technique avoids the need for high-boiling solvents and lengthy purification steps.[10]

Reductive Cyclization of 2-Nitrobiphenyls: The Cadogan Reaction

Substituted 2-nitrobiphenyls are crucial precursors for the synthesis of carbazoles, a class of heterocyclic compounds with important applications in materials science and medicinal chemistry. The Cadogan reaction involves the reductive cyclization of a 2-nitrobiphenyl using a phosphite or phosphine reagent, such as triphenylphosphine (PPh3).[11][12] This method offers excellent regiocontrol and functional group tolerance.[11]

Role in Materials Science

The rigid structure and tunable electronic properties of biphenyl derivatives make them valuable building blocks for advanced materials. The introduction of nitro groups and other substituents can influence properties like liquid crystallinity, charge transport, and optical behavior.

-

Liquid Crystals: Alkoxycyanobiphenyls are a well-known class of liquid crystals. The introduction of fluorine and other substituents to the biphenyl core or its side chains can modify their phase behavior.[13]

-

Organic Electronics: The unique arrangement of electron-withdrawing nitro groups and reactive atoms like bromine in compounds such as 4,4'-Dibromo-2,2'-dinitrobiphenyl makes them useful intermediates for synthesizing complex molecules for organic electronics. These intermediates can participate in various cross-coupling reactions to construct polymers and supramolecular structures with desirable electronic properties.

Environmental and Toxicological Considerations

While substituted nitrobiphenyls offer significant research potential, it is crucial to consider their environmental fate and toxicological profiles.

-

Toxicity of 4-Nitrobiphenyl: 4-Nitrobiphenyl is a representative member of this class for which toxicological data is available. It is a white to yellow crystalline solid with a sweetish odor.[14] Acute exposure in humans can cause irritation to the eyes, mucous membranes, and respiratory tract, along with headache, nausea, and fatigue.[15] Chronic exposure to high concentrations has been linked to effects on the nervous system, liver, and kidneys.[15] It is also considered a potential occupational carcinogen, with animal studies indicating the formation of bladder tumors.[14][16] The US Environmental Protection Agency (EPA) has noted that 4-nitrobiphenyl is no longer manufactured or used in the United States.[15]

-

Environmental Persistence: 4-Nitrobiphenyl is expected to be moderately persistent in aquatic ecosystems.[17] Its chemical properties suggest it will distribute primarily into water and soil.[17]

Experimental Protocols

Protocol: Synthesis of a Substituted 2-Nitrobiphenyl via Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of a 2-nitrobiphenyl derivative.[18]

Materials:

-

Appropriate 2-halonitrobenzene

-

Corresponding phenylboronic acid (1.1 equivalents)

-

2 M aqueous potassium carbonate (K2CO3) solution (2 equivalents)

-

Toluene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.01 equivalents)

-

Diethyl ether (Et2O)

-

Magnesium sulfate (MgSO4)

-

Nitrogen gas supply

Procedure:

-

In a round-bottom flask, combine the 2-halonitrobenzene, phenylboronic acid, and 2 M aqueous K2CO3 solution in toluene.

-

Sparge the mixture with nitrogen gas for 5 minutes.

-

Add the Pd(PPh3)4 catalyst and continue sparging with nitrogen for an additional 10 minutes.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture and wash the solids with diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 2-nitrobiphenyl derivative.

Protocol: Cytotoxicity Evaluation using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the in vitro anticancer activity of substituted nitrobiphenyls.[4]

Materials:

-

Human carcinoma cell line of interest (e.g., A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted nitrobiphenyl test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Positive control (e.g., 5-fluorouracil)

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (e.g., 1 µM, 10 µM, 100 µM) and the positive control. Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability or inhibition relative to the vehicle control.

Visualizations

Diagram: Synthesis of Carbazoles from 2-Nitrobiphenyls

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN104478726A - Method of preparing 2-nitrobiphenyl compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl [cdc.gov]

- 15. epa.gov [epa.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. minds.wisconsin.edu [minds.wisconsin.edu]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Methodological & Application

Suzuki-Miyaura coupling protocol for 4'-Methyl-3-nitro-1,1'-biphenyl synthesis

An Application Guide for the Synthesis of 4'-Methyl-3-nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling

Introduction: The Architectural Power of Palladium Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool for constructing complex molecular architectures, particularly biaryl systems which are prevalent in pharmaceuticals, advanced materials, and agrochemicals.[2] The reaction's power lies in its mild conditions, high functional group tolerance, and the use of organoboron reagents, which are generally stable, readily available, and have low toxicity.[3]

This guide provides a detailed protocol and in-depth scientific rationale for the synthesis of this compound, a specific unsymmetrical biaryl. By coupling an electron-deficient aryl halide with an electron-rich arylboronic acid, this synthesis serves as an excellent case study for understanding the nuances of the Suzuki-Miyaura reaction, particularly when dealing with substrates containing deactivating functional groups like the nitro group.[4][5]

Reaction Principle: Deconstructing the Catalytic Cycle

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 1-bromo-3-nitrobenzene and (4-methylphenyl)boronic acid . The entire process is orchestrated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9]

-

Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond (C-Br) of 1-bromo-3-nitrobenzene.[6] This is often the rate-determining step of the cycle.[7] The process forms a square-planar Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[7]

-

Transmetalation: This step involves the transfer of the organic group (the 4-methylphenyl moiety) from the organoboron species to the Pd(II) complex. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which is significantly more reactive and readily transfers its aryl group to the palladium center, displacing the halide.[1][3][10][11]

-

Reductive Elimination: In the final step, the two coupled aryl groups (3-nitrophenyl and 4-methylphenyl) are expelled from the palladium coordination sphere as the final product, this compound. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7][8]

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Dissecting the Experimental Parameters: A Rationale-Driven Approach

The success of the synthesis hinges on the careful selection of four key components: the catalyst, the ligand, the base, and the solvent system.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical. While numerous catalysts exist, systems utilizing bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the palladium intermediates.

-

Catalyst Precursor: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective choice as it is an air-stable Pd(0) source that can directly enter the catalytic cycle.[12] Alternatively, a Pd(II) source like Palladium(II) acetate, Pd(OAc)₂, can be used in combination with a phosphine ligand; the Pd(II) is reduced in situ to the active Pd(0) species.[3]

-

Ligand Considerations: For challenging substrates, such as those bearing electron-withdrawing groups like the nitro group in 1-bromo-3-nitrobenzene, specialized ligands are often required. Ligands like SPhos or BrettPhos can enhance catalytic activity and improve yields by facilitating the oxidative addition to the electron-deficient aryl halide.[4][13]

The Multifaceted Role of the Base

The base is not merely a proton scavenger; it is a crucial activator in the catalytic cycle.[1] Its primary role is to activate the boronic acid, forming the boronate species necessary for transmetalation.[10][11] The choice of base can significantly impact reaction rate and yield.

-

Common Inorganic Bases:

-

Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are widely used, effective, and economical choices, often used in aqueous solutions.[14]

-

Potassium Phosphate (K₃PO₄) is a stronger base that is often effective for less reactive aryl chlorides or hindered substrates.[15]

-

Cesium Carbonate (Cs₂CO₃) and Cesium Fluoride (CsF) are highly effective, particularly in anhydrous conditions, but are more expensive.[8][15]

-

For this specific synthesis, an aqueous solution of K₂CO₃ or Na₂CO₃ provides a good balance of reactivity, cost, and ease of handling.

Choosing the Optimal Solvent System

The solvent plays a key role in solubilizing reactants, stabilizing intermediates, and influencing reaction rates.[16] Suzuki couplings are renowned for their compatibility with a variety of solvent systems, including biphasic aqueous/organic mixtures.[17]

-

Aqueous/Organic Mixtures: A common and highly effective approach is to use a mixture of an organic solvent and water. The organic solvent dissolves the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and the boronate salt. This biphasic system facilitates the interaction of all components.

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) can also be used, but their effect can be complex and may influence selectivity in more intricate systems.[16][20]

A mixture of Toluene and water is a robust choice for this protocol.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis on a 1.0 mmol scale.

Materials and Reagents

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| 1-Bromo-3-nitrobenzene | 1.0 | 202.01 | 202 mg |

| (4-methylphenyl)boronic acid | 1.2 | 135.96 | 163 mg |

| Pd(PPh₃)₄ | 0.03 | 1155.56 | 35 mg |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 276 mg |

| Toluene | - | - | 5 mL |

| Deionized Water | - | - | 2.5 mL |

Step-by-Step Procedure

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-nitrobenzene (202 mg, 1.0 mmol), (4-methylphenyl)boronic acid (163 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

-

Solvent and Base Addition: Add toluene (5 mL). In a separate vial, dissolve potassium carbonate (276 mg, 2.0 mmol) in deionized water (2.5 mL). Add the aqueous base solution to the reaction flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The biphasic mixture should be stirred rapidly to ensure efficient mixing.

-

Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-8 hours. The disappearance of the 1-bromo-3-nitrobenzene spot on TLC indicates completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

-

Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product. Alternatively, recrystallization from a suitable solvent like ethanol can yield the pure this compound as a solid.[12]

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight for C₁₃H₁₁NO₂ is 213.23 g/mol .[21]

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed system.3. Ineffective base. | 1. Use a fresh bottle of catalyst.2. Ensure the reaction is thoroughly purged with inert gas.3. Use a freshly prepared aqueous base solution or a stronger base like K₃PO₄. |

| Formation of Homocoupled Biphenyl (Ar-Ar) | Presence of oxygen, leading to side reactions. | Improve degassing procedure before heating the reaction. |

| Significant Deboronation (Ar'-H) | 1. Reaction temperature too high.2. Prolonged reaction time.3. Base is too strong or conditions too acidic during workup. | 1. Lower the reaction temperature.2. Monitor the reaction closely and stop it upon completion.3. Use a milder base or perform workup carefully. |

| Difficult Purification | Contamination with residual catalyst or ligands. | During workup, wash the organic layer with aqueous NH₄Cl to help remove palladium residues. Ensure proper column chromatography technique. |

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. mt.com [mt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound | C13H11NO2 | CID 643523 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Utility of 4'-Methyl-3-nitro-1,1'-biphenyl in the Synthesis of Pharmaceutical Intermediates

Introduction: The Biphenyl Scaffold and the Role of a Versatile Precursor

The biphenyl moiety is a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds, including several FDA-approved drugs.[1][2] Its rigid, planar structure provides a well-defined scaffold for orienting functional groups to interact with biological targets, while allowing for tailored modifications to fine-tune pharmacokinetic and pharmacodynamic properties.[3]

4'-Methyl-3-nitro-1,1'-biphenyl (CAS No: 53812-68-3) has emerged as a particularly valuable precursor in this context.[4][] Its utility stems from two key functional handles: a nitro group, which can be readily reduced to a versatile primary amine, and a methyl group, which can be functionalized to create linkages for more complex molecular architectures. This document provides a detailed guide for researchers and drug development professionals on the strategic application of this precursor, focusing on the synthesis of key pharmaceutical intermediates, with an emphasis on pathways relevant to the production of angiotensin II receptor antagonists like Telmisartan.[6][7][8]

Part 1: Synthesis of the Precursor via Suzuki-Miyaura Coupling

The most efficient and widely adopted method for constructing the this compound scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction creates the pivotal C-C bond between the two phenyl rings with high efficiency and functional group tolerance.

Causality of Experimental Design: The Suzuki coupling mechanism involves a catalytic cycle with a Palladium(0) species.[11] The key steps are:

-

Oxidative Addition: The aryl halide (1-bromo-3-nitrobenzene) adds to the Pd(0) catalyst.

-

Transmetalation: The organic group from the organoboron reagent (4-methylphenylboronic acid) is transferred to the palladium center. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the biphenyl product and regenerating the Pd(0) catalyst.

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Bromo-3-nitrobenzene

-

4-Methylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

Procedure:

-

To a 3-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-bromo-3-nitrobenzene (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).

-

Purge the reaction mixture with nitrogen for 15-20 minutes to remove dissolved oxygen.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq), to the mixture under a positive nitrogen atmosphere.

-

Heat the reaction mixture to reflux (typically 85-95 °C) and maintain with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a solid.

Part 2: Transformation to Key Pharmaceutical Intermediates

Once synthesized, this compound serves as a branch point for creating more complex intermediates. The most critical transformation is the reduction of the nitro group to a primary amine.

Pathway A: Reduction to 4'-Methyl-[1,1'-biphenyl]-3-amine

The conversion of the nitro group to an amine (4'-Methyl-[1,1'-biphenyl]-3-amine) is a cornerstone transformation. The resulting arylamine is a nucleophilic building block essential for forming amides, heterocycles, and other structures common in active pharmaceutical ingredients (APIs).

Causality of Method Selection: Various methods can achieve this reduction, each with distinct advantages.

-

Catalytic Hydrogenation: Offers high yields and clean reaction profiles, making it ideal for large-scale industrial production. The catalyst (e.g., Palladium on carbon) facilitates the addition of hydrogen across the N-O bonds.

-

Metal/Acid Reduction: A classic, robust method using inexpensive reagents like tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This method is effective but can require more rigorous purification.

-

Metal-Free Reduction: Modern, "greener" methods avoid heavy metal catalysts. For example, using tetrahydroxydiboron in water provides an environmentally benign alternative.[12]